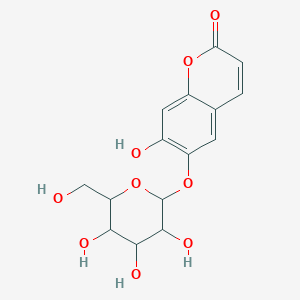

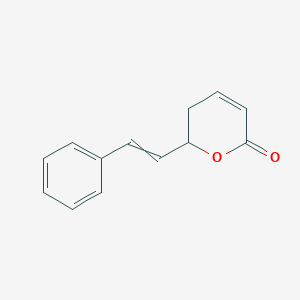

7-Hydroxy-2-oxo-2H-chromen-6-yl hexopyranoside

Overview

Description

It belongs to the family of glycosyl compounds, which are carbohydrate derivatives where a sugar group is bonded through its anomeric carbon to another group via a glycosidic bond . Esculin is known for its blue fluorescent solution and is used in various applications, including as a vasoprotective agent and in microbiology laboratories to identify bacterial species .

Preparation Methods

Synthetic Routes and Reaction Conditions

Esculin can be synthesized through the enzymatic hydrolysis of esculin, which involves the breakdown of esculin into glucose and esculetin by a microorganism that has constitutive β-glucosidase or esculinase enzyme . The reaction conditions typically involve the use of growth-supporting media like Vaughn-Levine, bile-esculin, or Pfizer selective enterococcus media .

Industrial Production Methods

In industrial settings, esculin is often extracted from natural sources such as the bark of horse chestnut trees. The extraction process involves the use of solvents to isolate the compound, followed by purification steps to obtain esculin in its pure form .

Chemical Reactions Analysis

Types of Reactions

Esculin undergoes various chemical reactions, including hydrolysis, oxidation, and polymerization. The hydrolysis of esculin results in the formation of esculetin and glucose . Oxidation reactions can lead to the formation of different derivatives, while polymerization reactions can produce oligomers with enhanced properties .

Common Reagents and Conditions

Hydrolysis: Involves the use of β-glucosidase or esculinase enzymes in the presence of growth-supporting media.

Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Polymerization: Catalyzed by enzymes like laccase from Trametes versicolor, leading to the formation of C–C and C–O bridges.

Major Products Formed

Hydrolysis: Esculetin and glucose.

Oxidation: Various oxidized derivatives of esculin.

Polymerization: Oligomers with improved solubility and antioxidant properties.

Scientific Research Applications

Esculin has a wide range of scientific research applications:

Mechanism of Action

Esculin exerts its effects primarily through capillary protection. It improves capillary permeability and fragility by inhibiting catabolic enzymes such as hyaluronidase and collagenase, thus preserving the integrity of the perivascular connective tissue . Additionally, esculin promotes the expression of various endogenous antioxidant proteins, such as superoxide dismutase and glutathione peroxidase, through the activation of the nuclear factor erythroid-derived factor 2-related factor 2 signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Esculin

Esculin is unique due to its blue fluorescent properties and its ability to form dark brown or black complexes with ferric citrate, which is utilized in microbiology for the identification of bacterial species . Its water solubility and stability also make it distinct from other phenolic compounds .

Properties

IUPAC Name |

7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17/h1-4,10,12-17,19-21H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCADAYNFIFUHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859464 | |

| Record name | 7-Hydroxy-2-oxo-2H-1-benzopyran-6-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

531-75-9, 66778-17-4 | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 6-(.beta.-D-glucopyranosyloxy)-7-hydroxy- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B13392371.png)

![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13392434.png)

![[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B13392437.png)

![[4-Acetyloxy-1-hydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13392443.png)